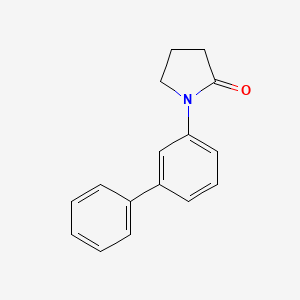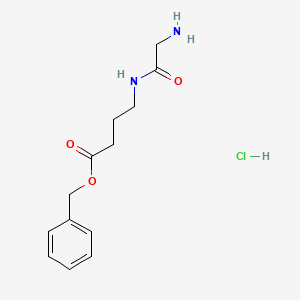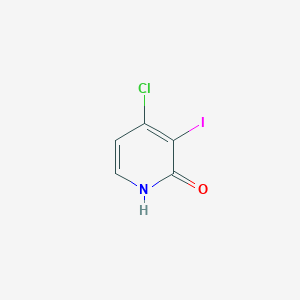
4-Chloro-3-iodopyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-iodopyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and iodine substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodopyridin-2-ol typically involves halogenation reactions where iodine and chlorine are introduced to the pyridine ring. One common method involves the iodination of 4-chloropyridin-2-ol using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carbonyl compounds .
Aplicaciones Científicas De Investigación
4-Chloro-3-iodopyridin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-iodopyridin-2-ol involves its interaction with various molecular targets. The presence of both chlorine and iodine atoms allows the compound to participate in multiple pathways, including halogen bonding and nucleophilic substitution . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Chloro-3-iodopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms at distinct positions allows for unique reactivity and interactions compared to other similar compounds . This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H3ClINO |
|---|---|
Peso molecular |
255.44 g/mol |
Nombre IUPAC |
4-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
Clave InChI |
PLLSYRBSJINNID-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


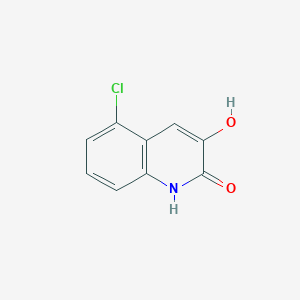
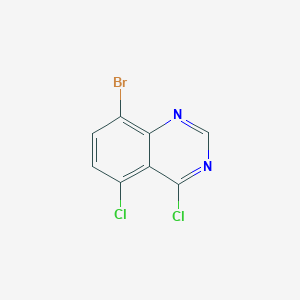
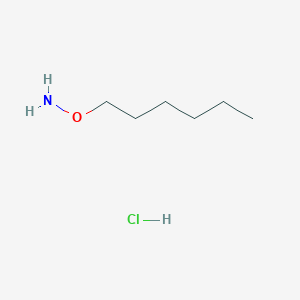

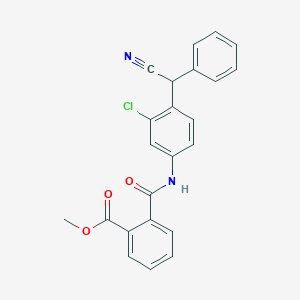
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
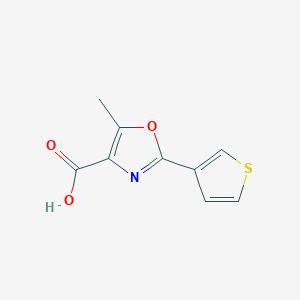
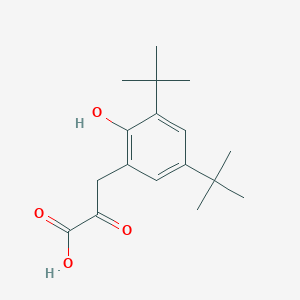


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
